Glutathione (reduced), sodium salt
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Overview
Description
Glutathione (reduced), sodium salt: is a water-soluble tripeptide composed of L-glutamate, L-cysteine, and glycine. It is a crucial antioxidant in living organisms, playing a significant role in cellular detoxification, protein synthesis, and DNA protection. The compound is widely distributed in various organs, including the liver, kidneys, and lungs, where it helps maintain cellular redox homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of reduced glutathione monosodium salts involves adding glutathione to an organic solvent and then adding sodium salts of an inorganic or organic acid in batches. The mixture is stirred, filtered, and vacuum-dried to obtain the final product . This method operates at low temperatures to prevent damage to the glutathione.
Industrial Production Methods: Reduced glutathione is typically produced by fermentation or biotransformation using microbial strains. These strains are grown in fermentation media containing amino acids such as glutamic acid, cysteine, and glycine, which serve as precursors .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Glutathione (reduced) can be oxidized to form glutathione disulfide (GSSG).
Conjugation: Glutathione S-transferases catalyze the conjugation of glutathione with electrophiles, aiding in detoxification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalyzed by glutathione peroxidase.
Reduction: NADPH, catalyzed by glutathione reductase.
Conjugation: Various electrophiles, catalyzed by glutathione S-transferases.
Major Products:
Oxidation: Glutathione disulfide (GSSG).
Reduction: Reduced glutathione (GSH).
Conjugation: Glutathione conjugates with various electrophiles.
Scientific Research Applications
Chemistry: Glutathione (reduced) is used as a reducing agent and a stabilizer in various chemical reactions. It helps maintain the redox balance in chemical systems .
Biology: In biological research, glutathione is essential for studying cellular redox states and oxidative stress responses. It is also used in assays to measure antioxidant capacity .
Medicine: Medically, glutathione is used to treat conditions related to oxidative stress, such as liver diseases, neurodegenerative disorders, and cardiovascular diseases. It is also used as a supplement to boost the immune system .
Industry: In the food industry, glutathione is used as a preservative and a flavor enhancer. It is also employed in the cosmetic industry for its antioxidant properties .
Mechanism of Action
Glutathione (reduced) participates in various biochemical processes, including:
Detoxification: It conjugates with lipophilic toxins to make them more soluble for excretion.
Antioxidant Defense: It reduces peroxides and free radicals, protecting cells from oxidative damage.
Enzyme Cofactor: It acts as a cofactor for enzymes like glutathione peroxidase and glutathione S-transferase.
Comparison with Similar Compounds
Glutathione disulfide (GSSG): The oxidized form of glutathione.
Thioredoxin: Another antioxidant protein involved in redox reactions.
Ascorbate (Vitamin C): A water-soluble antioxidant that works synergistically with glutathione.
Uniqueness: Glutathione (reduced) is unique due to its tripeptide structure and its ability to participate in both enzymatic and non-enzymatic antioxidant defense mechanisms. Unlike other antioxidants, it can be regenerated within cells, maintaining a high intracellular concentration .
Properties
Molecular Formula |
C10H16N3NaO6S |
---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
sodium;2-[[2-[(4-amino-4-carboxybutanoyl)amino]-3-sulfanylpropanoyl]amino]acetate |
InChI |
InChI=1S/C10H17N3O6S.Na/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);/q;+1/p-1 |
InChI Key |
QWXDICNEPRTOLR-UHFFFAOYSA-M |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)[O-])C(C(=O)O)N.[Na+] |
Origin of Product |
United States |
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